molecular formula C14H23N B14896787 N-heptyl-3-methylaniline

N-heptyl-3-methylaniline

Cat. No.: B14896787
M. Wt: 205.34 g/mol
InChI Key: XYXPHQBMPFJDSI-UHFFFAOYSA-N
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Description

N-Heptyl-3-methylaniline (hypothetical structure: C₁₄H₂₃N) is a tertiary aromatic amine featuring a heptyl chain (-C₇H₁₅) attached to the nitrogen atom and a methyl group (-CH₃) at the 3-position of the aniline ring. While direct data for this compound is unavailable in the provided evidence, its properties can be inferred from structurally related aniline derivatives. Such compounds are typically used in organic synthesis, pharmaceuticals, and materials science due to their tunable solubility and reactivity .

Properties

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

N-heptyl-3-methylaniline

InChI

InChI=1S/C14H23N/c1-3-4-5-6-7-11-15-14-10-8-9-13(2)12-14/h8-10,12,15H,3-7,11H2,1-2H3

InChI Key

XYXPHQBMPFJDSI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC1=CC=CC(=C1)C

solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    N-Alkylation of Aniline: One common method to synthesize N-heptyl-3-methylaniline involves the N-alkylation of aniline with heptyl halides in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.

    Methylation of N-heptylaniline: Another approach involves the methylation of N-heptylaniline using methylating agents like methyl iodide or dimethyl sulfate. This reaction is usually carried out in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts, such as palladium or ruthenium complexes, can enhance the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-heptyl-3-methylaniline can undergo oxidation reactions to form corresponding nitroso or nitro compounds. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form N-heptyl-3-methylcyclohexylamine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives. Reagents like bromine or nitric acid are commonly used for halogenation and nitration, respectively.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Bromine, nitric acid.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: N-heptyl-3-methylcyclohexylamine.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: N-heptyl-3-methylaniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, agrochemicals, and pharmaceuticals.

Biology: In biological research, this compound is utilized as a probe to study the interactions of aromatic amines with biological macromolecules. It helps in understanding the binding mechanisms and effects of aniline derivatives on proteins and nucleic acids.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of novel therapeutic agents. Its derivatives are explored for their antimicrobial and anticancer properties.

Industry: this compound is employed in the production of specialty chemicals and materials. It is used as a precursor for the synthesis of surfactants, lubricants, and polymer additives.

Mechanism of Action

The mechanism of action of N-heptyl-3-methylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with aromatic residues in proteins, influencing their activity and function. The pathways involved in its action include the modulation of enzyme activity and the alteration of cellular signaling processes.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares N-heptyl-3-methylaniline (inferred properties) with analogous compounds from the evidence:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Solubility Key Structural Features
This compound C₁₄H₂₃N ~197.34* <50 (estimated) >250 (estimated) Low water solubility Heptyl-N, 3-methyl aromatic
N-Methylaniline C₇H₉N 107.16 -57 (FP) 196 Insoluble in water Methyl-N, simple aniline
N-Acetyl-3-methylaniline C₉H₁₁NO 149.19 65–67 N/A Soluble in organic solvents Acetyl-N, 3-methyl aromatic
N-[(3-Methoxyphenyl)methyl]-3-methylaniline C₁₅H₁₇NO 227.30 N/A N/A Likely low water solubility Methoxybenzyl-N, 3-methyl aromatic

*Estimated based on molecular weight trends.

Key Observations:

  • Alkyl Chain Impact: The heptyl chain in this compound significantly increases hydrophobicity compared to shorter chains (e.g., methyl in N-methylaniline), reducing water solubility and enhancing compatibility with nonpolar solvents .
  • Conversely, electron-withdrawing groups (e.g., acetyl in N-acetyl-3-methylaniline) reduce reactivity .
  • Thermal Stability : Longer alkyl chains (heptyl) may lower melting points due to reduced crystallinity, as seen in N-methylaniline (-57°C freezing point) versus N-acetyl-3-methylaniline (65–67°C) .

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